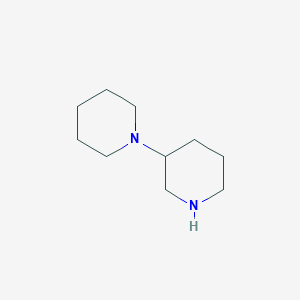![molecular formula C10H6ClN3 B3038288 4-chloro-5H-pyridazino[4,5-b]indole CAS No. 85076-68-2](/img/structure/B3038288.png)
4-chloro-5H-pyridazino[4,5-b]indole
Vue d'ensemble
Description
4-chloro-5H-pyridazino[4,5-b]indole is a chemical compound with the molecular formula C10H6ClN3. It has a molecular weight of 203.63 . This compound is known for its purity, which is approximately 95% .
Synthesis Analysis
The synthesis of pyridazino[4,5-b]indoles has been described in various studies. For instance, Hiremath et al. reported that 4-oxo-5H-pyridazino[4,5-b]indoles were obtained from 3-formylindole-2-carboxylates by reaction with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of 4-chloro-5H-pyridazino[4,5-b]indole consists of a six-membered ring with two adjacent nitrogen atoms, a chlorine atom, and three carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving 4-chloro-5H-pyridazino[4,5-b]indole are not detailed in the search results, pyridazinone derivatives, which are related compounds, have been shown to exhibit a wide range of reactions due to their heterocyclic nature .Applications De Recherche Scientifique
Antitumor Activity
4-chloro-5H-pyridazino[4,5-b]indole and related derivatives have been investigated for their antitumor properties. Some of these compounds exhibit weak to moderate in vitro cytostatic activity against various human tumor cell lines . Researchers explore their potential as lead structures for developing novel antitumor agents.
Neurological Disorders
Pyridazino[4,5-b]indole-derived molecules have been studied in the context of neurological disorders. These compounds may interact with specific receptors or pathways relevant to neurodegenerative diseases, making them interesting candidates for further investigation .
Cardiovascular Applications
The pyridazino[4,5-b]indole scaffold has been explored for its cardiovascular effects. Researchers have investigated its potential in treating congestive heart failure (CHF) and arterial hypertension. Understanding the molecular mechanisms underlying these effects is crucial for therapeutic development .
Thromboxane Synthetase Inhibition
Certain 4-hydrazino-5H-pyridazino[4,5-b]indole derivatives were evaluated for their ability to inhibit thromboxane synthetase. Thromboxane (TxA) plays a role in vasoconstriction and platelet aggregation. These compounds could serve as leads for developing antithrombotic agents .
Drug Design and Optimization
Researchers continue to explore modifications of the pyridazino[4,5-b]indole core structure. By annulating additional rings or substituting functional groups, they aim to optimize pharmacological properties. These efforts contribute to drug discovery and design .
Orientations Futures
Mécanisme D'action
Target of Action
Pyridazine derivatives, to which this compound belongs, have been shown to interact with a wide range of biological targets .
Mode of Action
It’s worth noting that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
It’s worth noting that the compound is typically stored at room temperature .
Propriétés
IUPAC Name |
4-chloro-5H-pyridazino[4,5-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-7(5-12-14-10)6-3-1-2-4-8(6)13-9/h1-5,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMLHHTWRRCTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=NC(=C3N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5H-pyridazino[4,5-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)











